Dihydrochandonium
Description
Properties
CAS No. |
66052-67-3 |
|---|---|
Molecular Formula |
C26H48I2N2 |
Molecular Weight |
642.5 g/mol |
IUPAC Name |
(4aS,4bR,6aS,8S,10aS,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide |
InChI |
InChI=1S/C26H48N2.2HI/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4;;/h20-24H,6-19H2,1-5H3;2*1H/q+2;;/p-2/t20-,21-,22+,23-,24-,25-,26-;;/m0../s1 |
InChI Key |
ZLFADLFGBBXRJJ-SPPKVZINSA-L |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-] |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[I-].[I-] |
Related CAS |
70433-02-2 (di-bromide) |
Synonyms |
dihydrochandonium dihydrochandonium dibromide dihydrochandonium diiodide dihydrochandonium iodide Duador HS 692 RGH-4201 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Structural Impact on Potency: Saturation of the 5,6-double bond in Chandonium reduces neuromuscular blocking potency by 50% but eliminates ganglion-blocking activity, a critical advantage for minimizing autonomic side effects .
- Side Effect Profile : The absence of vagolytic effects in this compound distinguishes it from other bisquaternary compounds, which often interfere with cardiac vagal tone, leading to tachycardia .
Conclusion this compound represents a strategically optimized derivative within the bisquaternary ammonium class, balancing reduced potency with enhanced safety. Its comparison with Chandonium underscores the importance of structural flexibility in fine-tuning pharmacological activity, while its divergence from other bisquaternary agents highlights the role of steric and electronic factors in receptor interaction. Further research into analogs with tailored interonium distances and head-group modifications could yield compounds with improved selectivity and clinical applicability.
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